N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide
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Overview
Description
N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a cyclohexylmethyl group, a fluorophenyl group, and a sulfonyl-methylamino group attached to a phenoxyacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide typically involves multiple steps:
Formation of the phenoxyacetamide backbone: This can be achieved by reacting 2-chloroacetamide with 4-hydroxybenzene in the presence of a base such as potassium carbonate.
Introduction of the sulfonyl-methylamino group:
Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Cyclohexylmethyl group addition: The final step involves the alkylation of the amine group with cyclohexylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl-methylamino group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl-methylamino group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide may have several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound for studying cellular processes or as a lead compound for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-2-[4-[(2-chlorophenyl)sulfonyl-methylamino]phenoxy]acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(cyclohexylmethyl)-2-[4-[(2-bromophenyl)sulfonyl-methylamino]phenoxy]acetamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
N-(cyclohexylmethyl)-2-[4-[(2-methylphenyl)sulfonyl-methylamino]phenoxy]acetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets. These differences can make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-25(30(27,28)21-10-6-5-9-20(21)23)18-11-13-19(14-12-18)29-16-22(26)24-15-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJRGVSEFKLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)NCC2CCCCC2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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